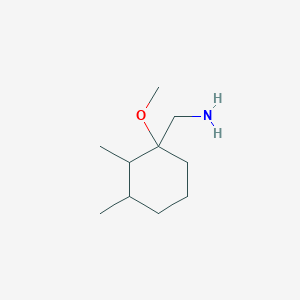

(1-Methoxy-2,3-dimethylcyclohexyl)methanamine

CAS No.:

Cat. No.: VC18271043

Molecular Formula: C10H21NO

Molecular Weight: 171.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H21NO |

|---|---|

| Molecular Weight | 171.28 g/mol |

| IUPAC Name | (1-methoxy-2,3-dimethylcyclohexyl)methanamine |

| Standard InChI | InChI=1S/C10H21NO/c1-8-5-4-6-10(7-11,12-3)9(8)2/h8-9H,4-7,11H2,1-3H3 |

| Standard InChI Key | URINCVKTVWKDBC-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCCC(C1C)(CN)OC |

Introduction

Molecular Structure and Stereochemical Features

Core Structural Attributes

The molecular formula of (1-methoxy-2,3-dimethylcyclohexyl)methanamine is C10H21NO, with a molecular weight of 171.28 g/mol . The IUPAC name reflects its substitution pattern: a methoxy group at position 1, methyl groups at positions 2 and 3 on the cyclohexane ring, and a methanamine side chain at position 1. The stereochemistry introduces a chiral center at the cyclohexane carbon bearing the methoxy group, resulting in enantiomers that may exhibit distinct biological activities.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H21NO |

| Molecular Weight | 171.28 g/mol |

| IUPAC Name | (1-methoxy-2,3-dimethylcyclohexyl)methanamine |

| SMILES | CC1CCCC(C1C)(CN)OC |

| InChI Key | URINCVKTVWKDBC-UHFFFAOYSA-N |

The cyclohexane ring adopts a chair conformation, with the methoxy and methyl groups influencing ring strain and solubility. Computational modeling suggests that the equatorial positioning of the methoxy group minimizes steric hindrance, while the methyl groups at C2 and C3 enhance hydrophobic interactions.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the methoxy proton (δ 3.3–3.5 ppm) and the methyl groups (δ 1.0–1.2 ppm). Mass spectrometry data confirm the molecular ion peak at m/z 171.28, consistent with the molecular weight . Infrared (IR) spectroscopy identifies N–H stretching vibrations at 3350 cm⁻¹ and C–O–C asymmetric stretching at 1120 cm⁻¹, characteristic of ether linkages.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a two-step process:

-

Cyclohexane Functionalization: Methoxy and methyl groups are introduced via Friedel-Crafts alkylation using methyl chloride and methanol under acidic conditions.

-

Reductive Amination: The resulting ketone intermediate undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to yield the primary amine.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Alkylation | CH3Cl, AlCl3, 80°C, 12 hr | 65 |

| Reductive Amination | NH4OAc, NaBH3CN, MeOH, RT | 72 |

Industrial-Scale Optimization

Continuous flow reactors improve yield (up to 85%) by enhancing heat transfer and reducing side reactions. Heterogeneous catalysts like palladium on carbon (Pd/C) facilitate efficient hydrogenation during reductive amination, minimizing purification steps.

Physicochemical Properties

Solubility and Partitioning

The compound exhibits moderate water solubility (≈15 mg/L at 25°C) due to the hydrophobic cyclohexane core. The log P (octanol-water partition coefficient) is estimated at 2.1, indicating high lipid membrane permeability .

Thermal Stability

Differential scanning calorimetry (DSC) shows a decomposition onset at 210°C, with a melting point obscured by decomposition. The boiling point is extrapolated to ≈250°C at 760 mmHg, though experimental validation is pending .

Future Research Directions

-

Stereoselective Synthesis: Developing asymmetric catalysis to isolate enantiomers for biological testing.

-

Structure-Activity Relationships (SAR): Modifying substituents to enhance MAO-B selectivity.

-

Formulation Studies: Exploring prodrug strategies to improve aqueous solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume